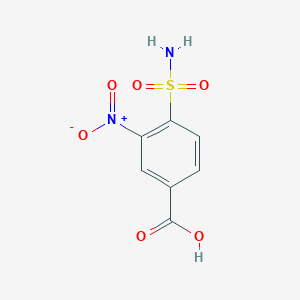

3-Nitro-4-sulfamoylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6N2O6S . It has a molecular weight of 246.2 .

Molecular Structure Analysis

The InChI code for 3-Nitro-4-sulfamoylbenzoic acid is1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Nitro-4-sulfamoylbenzoic acid has a melting point of 260-261 degrees Celsius .Applications De Recherche Scientifique

Crystallographic and Physico-Chemical Analysis

Studies on similar compounds such as Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid have contributed to understanding the unique bonding features and physical properties of these compounds. X-ray crystallography and various other analyses like thermogravimetry and differential scanning calorimetry have been utilized for this purpose (D'angelo et al., 2008).

Environmental and Biological Impact

Research has also been conducted on the transformation products of similar compounds under specific conditions, such as in the case of sulfamethoxazole (SMX) undergoing abiotic transformations. This indicates a possible environmental impact of such compounds and their derivatives (Nödler et al., 2012).

Structural and Spectroscopic Signatures

In a study on 4-chloro-3-sulfamoylbenzoic acid, structural and spectroscopic signatures were analyzed using techniques like single crystal X-ray diffraction and vibrational spectroscopy. Such research helps in understanding the molecular and electronic properties of these compounds, which can be crucial for their application in various scientific fields (Kavitha et al., 2020).

Luminescent Sensing Applications

Coordination polymers with similar compounds have been used for the development of luminescent sensors. These have applications in detecting specific chemicals like nitrobenzene, showcasing the potential of these compounds in sensory technology (Liu et al., 2015).

Synthetic Chemistry Applications

Safety and Hazards

The safety data sheet (MSDS) for 3-Nitro-4-sulfamoylbenzoic acid can provide detailed information on its hazards, handling, storage, and disposal .

Relevant Papers There are peer-reviewed papers and technical documents related to 3-Nitro-4-sulfamoylbenzoic acid available at Sigma-Aldrich . These could provide more detailed and specific information about the compound.

Mécanisme D'action

Target of Action

It is known that sulfamoylbenzoic acid derivatives can inhibit certain enzymes, such as cytosolic phospholipase a2α (cpla2α) .

Mode of Action

Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cpla2α . This inhibition occurs through the compound’s interaction with the enzyme, preventing it from catalyzing the release of arachidonic acid from phospholipids .

Biochemical Pathways

, the inhibition of cPLA2α can impact the arachidonic acid cascade. This cascade leads to the formation of eicosanoids, which are involved in various physiological processes and can contribute to inflammatory diseases when overproduced .

Result of Action

The inhibition of cpla2α and the subsequent impact on the arachidonic acid cascade could potentially modulate inflammatory responses .

Propriétés

IUPAC Name |

3-nitro-4-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYDIJDUSXBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-sulfamoylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)

![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)